2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride, or 2-AED, is an organic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is used in organic synthesis and has been studied for its biochemical and physiological effects.
Scientific Research Applications
2-AED has been used for a variety of scientific research applications including enzyme inhibition, protein-protein interactions, and drug design. It has also been studied for its potential use in the development of new drugs.
Mechanism of Action
2-AED works by inhibiting the enzyme cyclooxygenase (COX). This enzyme is responsible for the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX, 2-AED can reduce inflammation and pain.
Biochemical and Physiological Effects
2-AED has been studied for its biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anti-cancer, anti-inflammatory, and anti-oxidative effects. It has also been studied for its potential to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-AED has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it is limited by its relatively low solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-AED. These include further study of its biochemical and physiological effects, its potential to be used in drug design, and its potential to be used in the development of new drugs. Additionally, further research could be done to explore the potential of 2-AED to be used in cancer treatments, as well as its potential to reduce the risk of cardiovascular disease.
Synthesis Methods
2-AED is synthesized from ethylenediamine and cyclohexanone. A reaction between ethylenediamine and cyclohexanone in the presence of a base such as sodium hydroxide produces the desired product. The reaction is then quenched with hydrochloric acid and the resulting 2-AED is purified by recrystallization.
Properties
IUPAC Name |
2-(6-azaspiro[3.4]octan-6-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-5-7-11-6-4-9(8-11)2-1-3-9;;/h1-8,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAZEJHPTQJNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.